molecular formula C9H5N3O6 B6346070 3-(3,5-Dinitrophenyl)-1,2-oxazol-5-ol CAS No. 1354937-53-3

3-(3,5-Dinitrophenyl)-1,2-oxazol-5-ol

Cat. No.: B6346070
CAS No.: 1354937-53-3
M. Wt: 251.15 g/mol
InChI Key: RKWBQGFJBPTEMC-UHFFFAOYSA-N
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Description

3-(3,5-Dinitrophenyl)-1,2-oxazol-5-ol is a chemical compound known for its unique structure and properties

Scientific Research Applications

3-(3,5-Dinitrophenyl)-1,2-oxazol-5-ol has several applications in scientific research:

Future Directions

While specific future directions for “3-(3,5-Dinitrophenyl)-1,2-oxazol-5-ol” are not available, research on similar compounds like spiroquinoxaline-1,2,4-oxadiazoles is ongoing . The development of new drugs and the synthesis of novel compounds are areas of active research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dinitrophenyl)-1,2-oxazol-5-ol typically involves the reaction of 3,5-dinitrobenzoyl chloride with hydroxylamine to form the corresponding oxime. This intermediate is then cyclized to form the oxazole ring under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and minimize by-products. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dinitrophenyl)-1,2-oxazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or chemical reduction using agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Dinitrophenyl)-5-amino-1,2,4-oxadiazole: Similar in structure but contains an amino group instead of a hydroxyl group.

    2,4-Dinitrophenol: A simpler compound with two nitro groups on a phenol ring.

    3,5-Dinitrobenzoic acid: Contains a carboxyl group instead of an oxazole ring.

Uniqueness

Its ability to undergo a variety of chemical reactions and its potential use in multiple fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

3-(3,5-dinitrophenyl)-2H-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O6/c13-9-4-8(10-18-9)5-1-6(11(14)15)3-7(2-5)12(16)17/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWBQGFJBPTEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=CC(=O)ON2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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